molecular formula C10H10O3 B12278518 Methyl 4-hydroxycubane-1-carboxylate

Methyl 4-hydroxycubane-1-carboxylate

Cat. No.: B12278518
M. Wt: 178.18 g/mol
InChI Key: GGSVDDUWMVUFIH-UHFFFAOYSA-N
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Description

Methyl 4-hydroxycubane-1-carboxylate: is a compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. The presence of a hydroxyl group and a carboxylate ester group in its structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxycubane-1-carboxylate typically involves the functionalization of cubane derivatives. One common method is the oxidative decarboxylative ether formation (Hofer–Moest reaction) under flow conditions . This method allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes, including this compound.

Industrial Production Methods: The use of flow electrochemical conditions allows for straightforward upscaling of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxycubane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylate ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl 4-hydroxycubane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxycubane-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylate ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 4-hydroxycubane-1-carboxylate is unique due to its specific functional groups and the resulting chemical reactivity. The presence of both a hydroxyl group and a carboxylate ester group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

methyl 4-hydroxycubane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-8(11)9-2-5-3(9)7-4(9)6(2)10(5,7)12/h2-7,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVDDUWMVUFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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